molecular formula C24H30ClN3O2 B2952075 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 1049372-92-0

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2952075
CAS No.: 1049372-92-0
M. Wt: 427.97
InChI Key: DASCUOZXBSWSFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves the following steps :

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form the intermediate compound.

    Coupling with Oxane Carboxamide: The intermediate is then coupled with 4-phenyloxane-4-carboxamide under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions within the molecule .

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying dopamine D4 receptor interactions and signaling pathways.

    Medicine: The compound’s high affinity for dopamine D4 receptors makes it a potential candidate for developing therapeutic agents for neurological disorders.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O2/c25-21-6-8-22(9-7-21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-4-2-1-3-5-20/h1-9H,10-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASCUOZXBSWSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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